molecular formula C5H2BrClN4 B1609280 2-Bromo-6-chloro-9h-purine CAS No. 500797-85-3

2-Bromo-6-chloro-9h-purine

Cat. No. B1609280
Key on ui cas rn: 500797-85-3
M. Wt: 233.45 g/mol
InChI Key: VLGHYTLGJNPTEN-UHFFFAOYSA-N
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Patent
US07307167B2

Procedure details

9-Acetyl-2-amino-6-chloropurine (1.00 g, 4.72 mmol), bromotrimethylsilane (2.17 g, 14.2 mmol) and isoamyl nitrite (0.83 g, 5.67 mmol) were added to tetrahydrofuran (5 ml), and the mixture was stirred at 20-25° C. for 19 hr to give 2-bromo-6-chloropurine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[CH:12]=[N:11][C:10]2[C:5]1=[N:6][C:7](N)=[N:8][C:9]=2[Cl:13])(=O)C.[Br:15][Si](C)(C)C.N(OCCC(C)C)=O>O1CCCC1>[Br:15][C:7]1[N:6]=[C:5]2[C:10]([NH:11][CH:12]=[N:4]2)=[C:9]([Cl:13])[N:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)N1C2=NC(=NC(=C2N=C1)Cl)N
Name
Quantity
2.17 g
Type
reactant
Smiles
Br[Si](C)(C)C
Name
Quantity
0.83 g
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20-25° C. for 19 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
BrC1=NC(=C2NC=NC2=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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